molecular formula C5H13NO6S B14327842 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid CAS No. 106665-18-3

3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid

Cat. No.: B14327842
CAS No.: 106665-18-3
M. Wt: 215.23 g/mol
InChI Key: LRJWCCMSGYYMBF-UHFFFAOYSA-N
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Description

3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is a chemical compound known for its unique structure and properties. It contains both amino and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in scientific research due to its ability to participate in a wide range of chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid typically involves the reaction of 1,2-dihydroxyethane with an appropriate sulfonic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through various separation techniques such as crystallization or distillation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Reduction: It can be reduced to form different reduced forms, which may have distinct properties and applications.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biochemical assays and studies involving enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanesulfonic acid:

    3-Aminopropanesulfonic acid: Similar in having both amino and sulfonic acid groups but with a different carbon chain length.

Uniqueness

3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

106665-18-3

Molecular Formula

C5H13NO6S

Molecular Weight

215.23 g/mol

IUPAC Name

3-(1,2-dihydroxyethylamino)-2-hydroxypropane-1-sulfonic acid

InChI

InChI=1S/C5H13NO6S/c7-2-5(9)6-1-4(8)3-13(10,11)12/h4-9H,1-3H2,(H,10,11,12)

InChI Key

LRJWCCMSGYYMBF-UHFFFAOYSA-N

Canonical SMILES

C(C(CS(=O)(=O)O)O)NC(CO)O

Origin of Product

United States

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